molecular formula C9H16F2N2O B1476649 2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2089713-51-7

2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476649
CAS No.: 2089713-51-7
M. Wt: 206.23 g/mol
InChI Key: TUVQUASXTSFLTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are significant synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthetic Approaches : The compound and its derivatives are synthesized through various chemical reactions, including modifications of piperidine structures for potential use in medicinal chemistry. For example, the synthesis of 1-substituted piperidines involves methods of synthesis, pharmacological properties, and uses of derivatives like trihexyphenidyl, biperiden, and others, highlighting the versatility of these compounds in drug development (Vardanyan, 2018).

Pharmacological Characterization

  • Biological Activities : Some derivatives of the compound have been investigated for their pharmacological properties, such as κ-opioid receptor (KOR) antagonism. For instance, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a novel KOR antagonist showing potential for treating depression and addiction disorders due to its selectivity and efficacy in vivo (Grimwood et al., 2011).

Chemical Modifications and Applications

  • Fluorination for Enhanced Properties : Fluorination of related compounds, such as 3-(3-(piperidin-1-yl)propyl)indoles, has been explored to improve pharmacokinetic profiles and receptor selectivity, demonstrating the impact of structural modifications on the therapeutic potential of these molecules (van Niel et al., 1999).

Glycosidase Inhibitory Study

  • Glycosidase Inhibition : Research into polyhydroxylated indolizidines, derived from similar piperidine structures, showcases their potential as glycosidase inhibitors. This application suggests a role in the development of treatments for conditions involving glycosidase activity (Baumann et al., 2008).

Safety and Hazards

The safety data sheet of a similar compound “3-AMINO-1-PIPERIDIN-1-YL-PROPAN-1-ONE” suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Properties

IUPAC Name

2-amino-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-6(12)9(14)13-4-2-3-7(5-13)8(10)11/h6-8H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVQUASXTSFLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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